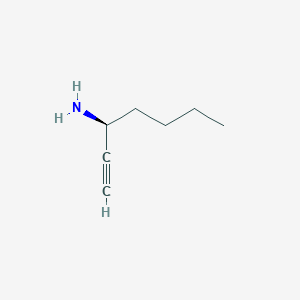

(3S)-Hept-1-yn-3-amine

Description

Significance of Chiral Amines as Versatile Motifs in Modern Organic Synthesis

Chiral amines are organic compounds that play a pivotal role in stereoselective organic synthesis. sigmaaldrich.com Their importance is underscored by their widespread presence as core structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net It is estimated that approximately 40% of chiral drugs on the market contain a chiral amine as a fundamental structural component. openaccessgovernment.org The chirality, or "handedness," of these molecules is crucial, as different enantiomers (non-superimposable mirror images) of a compound can exhibit markedly different biological activities. openaccessgovernment.org In many cases, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org

The versatility of chiral amines stems from their utility as:

Building Blocks: They serve as foundational components for the synthesis of more complex molecules. sigmaaldrich.com

Resolving Agents: They are used to separate racemic mixtures into their individual enantiomers. sigmaaldrich.com

Chiral Auxiliaries: They can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com

The development of efficient methods for the synthesis of chiral amines is a major focus of contemporary research, with approaches ranging from classical resolution techniques to advanced catalytic and biocatalytic methods. sigmaaldrich.comrsc.org

Overview of Propargylic Amines as Key Intermediates and Building Blocks in Chemical Transformations

Propargylic amines are a specific class of amines characterized by the presence of an amino group attached to a carbon atom adjacent to a carbon-carbon triple bond (an alkyne). This unique structural feature, combining the reactivity of both the amine and the alkyne, makes them highly valuable intermediates in organic synthesis. researchgate.net

The reactive triple bond in propargylic amines allows for a diverse range of chemical transformations, including:

Cycloaddition Reactions: They can participate in the formation of various heterocyclic compounds such as oxazoles, imidazoles, pyrazoles, and quinolines. researchgate.net

Nucleophilic Additions: The alkyne can be subjected to nucleophilic attack.

Reductions: The triple bond can be reduced to form alkenes or alkanes. smolecule.com

Oxidations: The amine and alkyne moieties can be oxidized to form other nitrogen-containing compounds or carbonyl compounds, respectively. smolecule.com

Propargylic amines serve as precursors for the synthesis of a wide array of physiologically active substances, including allylamines, β-lactams, and various natural products and medicines. researchgate.net Several drugs, such as pargyline, rasagiline, and selegiline, which are used in the treatment of neurodegenerative diseases, feature a propargylamine (B41283) moiety. researchgate.net

The synthesis of propargylic amines is often achieved through multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which is valued for its efficiency and atom economy. researchgate.net

Research Landscape and Synthetic Challenges for Chiral (3S)-Hept-1-yn-3-amine and Related Stereoisomers

This compound is a chiral propargylic amine with the molecular formula C₇H₁₃N. smolecule.com It features a terminal alkyne and an amine group at the third carbon position, which is a stereocenter with the (S)-configuration. smolecule.com The specific stereochemistry and the presence of both the alkyne and amine functional groups influence its reactivity and potential applications in organic synthesis and medicinal chemistry. smolecule.com

The synthesis of enantiomerically pure propargylic amines like this compound presents a significant challenge for synthetic chemists. Key difficulties include:

Controlling Stereoselectivity: Achieving high enantiomeric excess (a measure of the purity of one enantiomer over the other) is a primary obstacle.

Regioselectivity: In reactions involving unsymmetrical alkynes, controlling the position of the amine addition is crucial.

Functional Group Compatibility: The reaction conditions must be mild enough to tolerate the presence of both the amine and alkyne functional groups.

Researchers have developed various strategies to overcome these challenges. Copper-catalyzed enantioselective propargylic amination of propargylic esters has emerged as a versatile method for preparing a variety of chiral propargylic amines with high enantioselectivity. nih.gov These reactions often proceed through copper-allenylidene complexes as key intermediates. nih.govsnnu.edu.cn Other approaches include the regioselective anti-silyllithiation of propargylic amines, which can be used to synthesize functionalized allylic amines. kyoto-u.ac.jpthieme-connect.com

The study of this compound and its stereoisomers is part of a broader effort to expand the toolbox of chiral building blocks available to synthetic chemists. The development of efficient and selective syntheses for these compounds will undoubtedly facilitate the discovery and development of new pharmaceuticals and functional materials.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃N |

| IUPAC Name | This compound |

| Chirality | (S) at C3 |

| Key Functional Groups | Terminal Alkyne, Primary Amine |

Table 2: Related Stereoisomers and Analogs

| Compound Name | Key Structural Feature |

| (3R)-Hept-1-yn-3-amine | Enantiomer of this compound |

| Hept-1-en-3-amine | Alkene analog nih.gov |

| Hept-1-yne | Alkyne without the amine group |

| Heptan-3-amine | Alkane analog |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74807-99-1 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

(3S)-hept-1-yn-3-amine |

InChI |

InChI=1S/C7H13N/c1-3-5-6-7(8)4-2/h2,7H,3,5-6,8H2,1H3/t7-/m1/s1 |

InChI Key |

MTETYYPVLVNZCA-SSDOTTSWSA-N |

Isomeric SMILES |

CCCC[C@@H](C#C)N |

Canonical SMILES |

CCCCC(C#C)N |

Origin of Product |

United States |

Advanced Stereoselective Synthesis of 3s Hept 1 Yn 3 Amine and Its Enantiomers

Asymmetric Catalytic Methodologies for Chiral Propargylic Amines

The synthesis of enantiomerically enriched propargylic amines has been a significant focus of research, leading to the development of several powerful asymmetric catalytic methods. These strategies offer efficient access to these valuable chiral building blocks, often with high levels of stereocontrol.

Enantioselective A³ (Aldehyde-Alkyne-Amine) Coupling Reactions for Propargylic Amine Scaffolds

The A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, has emerged as a highly atom-economical and straightforward method for the synthesis of propargylic amines. researchgate.netphytojournal.com The development of asymmetric versions of this reaction has provided a powerful tool for the synthesis of chiral propargylic amines. mdpi.comnih.govresearchgate.net

Copper catalysts have been extensively used in asymmetric A³ coupling reactions, where the design of the chiral ligand is crucial for achieving high enantioselectivity. mdpi.comnih.gov The generalized mechanism involves the formation of a copper acetylide, which then reacts with an iminium ion generated in situ from the aldehyde and amine. nih.gov The chiral ligand, coordinated to the copper center, orchestrates the facial selectivity of the nucleophilic attack of the acetylide on the iminium ion, thereby inducing chirality in the final propargylamine (B41283) product. nih.gov

A variety of chiral ligands have been developed for this purpose, including those based on BOX (bis(oxazoline)) and PyBOX (bis(oxazolinyl)pyridine) scaffolds. nih.govmdpi.com For instance, the use of Cu(I)/pybox ligand systems has been reported for the asymmetric three-component coupling of primary amines, aromatic aldehydes, and aryl alkynes. mdpi.comnih.gov The efficiency of these catalytic systems is highly dependent on the specific ligand structure, the copper salt employed, and the reaction conditions. mdpi.com

In 2002, the first highly enantioselective copper(I)-catalyzed direct alkyne-imine addition was reported, which laid the groundwork for subsequent developments in A³ coupling. mdpi.com Later work by Knochel and others expanded the scope of this reaction, demonstrating the utility of ligands like QUINAP for the synthesis of tertiary propargylic amines with high enantioselectivity. mdpi.comresearchgate.netmdpi.com The choice of solvent and the nature of the substituents on the reactants can also significantly influence the stereochemical outcome. mdpi.com

Table 1: Examples of Ligands Used in Copper-Catalyzed Asymmetric A³ Coupling

| Ligand Type | Example Ligand | Typical Substrates | Reference |

| BOX | (R,R)-Ph-BOX | Aromatic aldehydes, aryl alkynes, primary amines | nih.gov |

| PyBOX | i-Pr-PyBOX | Aromatic aldehydes, aryl alkynes, primary amines | nih.gov |

| P,N-Ligand | (R)-QUINAP | Aldehydes, secondary amines, alkynes | mdpi.commdpi.com |

| Bis(imidazoline) | pybim | Alkyl-substituted alkynes, aldehydes, primary amines | nih.gov |

While significant success has been achieved in the asymmetric A³ coupling for the synthesis of propargylamines derived from aromatic alkynes, the use of alkyl-substituted alkynes has presented a greater challenge. nih.gov Reactions involving alkyl alkynes often result in lower enantioselectivities, which is attributed to the reduced steric hindrance of the alkyne substituent compared to an aryl group. nih.gov

To address this limitation, researchers have explored various strategies, including the development of more effective ligand systems. For example, Nakamura and coworkers developed chiral Cu(II)-bis(imidazoline) complexes that serve as highly tunable catalysts. nih.gov With the use of the pybim ligand, a broad range of alkyl-substituted alkynes could be successfully employed in the A³ coupling reaction, affording the corresponding propargylic amines with excellent enantioselectivity in many cases. nih.gov This breakthrough expanded the synthetic utility of the asymmetric A³ coupling to a wider range of substrates, including those required for the synthesis of compounds like (3S)-Hept-1-yn-3-amine.

Another approach to overcome the limitations with aliphatic alkynes involves the use of a surrogate for the terminal alkyne. For instance, trimethylsilylacetylene (B32187) can be used in the A³ coupling, and the resulting silylated propargylamine can be readily desilylated without loss of enantiopurity to yield the desired terminal propargylic amine. mdpi.com This two-step sequence provides an indirect but effective route to chiral terminal propargylic amines.

Asymmetric Reductive Alkynylation of Amides to Access α-Chiral Tertiary Propargylic Amines

An alternative and powerful strategy for the synthesis of α-chiral tertiary propargylic amines involves the reductive alkynylation of tertiary amides. nsf.govacs.orgchemrxiv.org This method leverages the abundance and stability of amides as starting materials, transforming the typically inert amide carbonyl group into a reactive intermediate that can be functionalized with an alkyne nucleophile. acs.org

Tandem catalysis, where multiple catalytic transformations occur in a single reaction vessel, has emerged as a highly efficient approach for complex molecule synthesis. rsc.org In the context of reductive amide alkynylation, a tandem iridium-catalyzed hydrosilylation and copper-catalyzed alkynylation has been developed. nsf.govacs.orgchemrxiv.org

The process begins with the partial reduction of the tertiary amide via Ir-catalyzed hydrosilylation to form an electrophilic N,O-aminal intermediate. nsf.gov This intermediate is then subjected to a copper-catalyzed enantioselective alkynylation. nsf.govacs.org This tandem approach avoids the isolation of sensitive intermediates and allows for the direct conversion of amides to chiral propargylic amines. The use of a Cu/PyBox catalyst system in the alkynylation step has been shown to induce asymmetry, leading to products with moderate to good levels of enantiocontrol. nsf.govacs.orgchemrxiv.org This method has been successfully applied to the synthesis of a variety of α-stereogenic tertiary propargylic amines. nsf.gov

Table 2: Tandem Catalytic System for Reductive Alkynylation of Amides

| Catalytic Step | Catalyst System | Function | Reference |

| Hydrosilylation | Iridium Complex (e.g., [Ir(COD)Cl]₂) | Partial reduction of amide to N,O-aminal | nsf.gov |

| Alkynylation | Copper(I) salt / Chiral Ligand (e.g., CuI / PyBox) | Enantioselective addition of alkyne | nsf.govacs.org |

Achieving high levels of enantiocontrol is a key challenge in the deoxygenative functionalization of amides. nsf.gov In the tandem reductive alkynylation, the chiral copper complex plays a pivotal role in determining the stereochemical outcome. The choice of the chiral ligand is therefore critical. nsf.gov

Initial investigations using a chiral Ph-Box ligand resulted in a racemic product, highlighting the sensitivity of the enantiocontrol to the ligand structure. nsf.gov However, the use of aminoindanol-derived PyBox ligands has proven more successful, affording moderate to good enantioselectivities, particularly with aromatic-substituted alkynes. chemrxiv.org The reaction conditions, including the solvent and the presence of additives, can also significantly impact the enantiomeric excess of the product. chemrxiv.org While this method provides a promising route to chiral propargylic amines, further optimization of the catalyst system is likely needed to achieve consistently high levels of enantioselectivity across a broad range of substrates, including those with aliphatic alkyne substituents.

Stereoselective Hydroamination of Alkynes for C-N Bond Formation in Chiral Amines

Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, represents a highly atom-economical method for synthesizing amines. nih.gov Achieving high levels of regio- and stereoselectivity is crucial when targeting specific chiral molecules like this compound.

A variety of transition metals, including early transition metals (e.g., titanium, zirconium), lanthanides, and late transition metals (e.g., palladium, rhodium, copper), have been shown to catalyze hydroamination reactions. nih.govmdpi.comtum.de For terminal alkynes like 1-heptyne (B1330384), the precursor to hept-1-yn-3-amine (B13199383), the primary challenge is controlling the regioselectivity to favor the formation of the branched product (Markovnikov addition) over the linear alternative (anti-Markovnikov addition). mdpi.com

Late transition metals are often effective for this transformation. tum.de For instance, copper-based catalysts have been successfully used for the hydroamination of terminal alkynes. pnas.org One strategy involves the use of a copper(I) hydride (CuH) catalyst, which can add across the alkyne. This is followed by a reaction with an electrophilic amine source, allowing for the formation of the C-N bond. portico.org This approach has been shown to be effective for a range of terminal alkynes, providing access to α-chiral branched alkylamines with high levels of regioselectivity. researchgate.net

While direct hydroamination of 1-heptyne to yield this compound is not extensively documented, related transformations provide insight. For example, copper heteropoly salts have been used as heterogeneous catalysts for the hydroamination of 1-heptyne, although this typically leads to imine products. benthamopen.com Similarly, palladium-catalyzed carbonylative coupling of 1-heptyne with aniline (B41778) has been reported, demonstrating the reactivity of the alkyne under transition metal catalysis. researchgate.net

Achieving the desired (S)-configuration in hept-1-yn-3-amine requires the use of chiral catalysts. These systems typically involve a transition metal complexed with a chiral ligand. The ligand creates a chiral environment around the metal center, directing the approach of the substrates and favoring the formation of one enantiomer over the other.

Notable success has been achieved with copper and rhodium hydride catalysts paired with chiral phosphine (B1218219) ligands, such as (S)-DTBM-SEGPHOS. portico.orgresearchgate.net These systems have been applied to the hydroamination of internal alkynes, yielding chiral amines with excellent enantioselectivities (often 70-90% ee). portico.org Although developed for internal alkynes, the principles are applicable to terminal alkynes. A significant challenge in asymmetric catalysis is the synthesis of stereocenters with small, non-aromatic groups like the "methyl-ethyl" stereocenter, which is structurally analogous to the "ethyl-butyl" center in the target molecule. portico.org

Another powerful approach is the asymmetric 1,2-addition of alkynes to imines, which directly forms the propargylic amine structure. nih.govwiley.com Chiral catalysts based on copper(I) complexed with bis(oxazolinyl)pyridine (Pybox) ligands have been shown to be effective for a broad range of substrates, delivering propargylamines in high enantiomeric excess. pnas.org Similarly, highly efficient ferrocenyl imidazoline (B1206853) palladacycle catalysts have been developed for this transformation, achieving high turnover numbers and nearly enantiopure products across numerous examples. nih.govwiley.com

| Catalyst System | Alkyne Substrate | Amine/Imine Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Cu(OAc)₂ / (R)-L4 | Aryl-substituted alkynes | Hydroxylamine esters | Chiral Benzylamines | 61-85 | ≥97 | researchgate.net |

| Cu(OTf) / Pybox 5 | Phenylacetylene | Substituted aromatic imines | (+)-Propargyl amine | Good | High | pnas.org |

| Ferrocenyl Palladacycle | p-Tolyl acetylene | N-Tosyl imine | Propargylamine | High | >99 | nih.govwiley.com |

Other Asymmetric Approaches to Chiral Propargylic Amine Skeletons

Beyond direct hydroamination, other metal-catalyzed reactions provide robust pathways to chiral propargylic amines.

Palladium catalysts are exceptionally versatile in organic synthesis. One relevant strategy involves the palladium-catalyzed cyclization of aminoenynes. dicp.ac.cn In these reactions, an enyne containing a tethered amine undergoes cyclization to form a heterocyclic structure. Depending on the reaction conditions and the subsequent steps, this can lead to the formation of allenic amines as intermediates or products. dicp.ac.cnwiley.com For example, a palladium-catalyzed three-component reaction of 2-alkynyl-1,4-diol dicarbonates, organoboronic acids, and nitrogen nucleophiles has been developed to form 2,3-allenyl amines with high selectivity. wiley.com While this method produces allenes rather than alkynes, allenes are closely related isomers and can sometimes be converted to the corresponding propargylic amines.

Gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack. acs.org Gold(I) and Gold(III) complexes can catalyze the three-component coupling of an aldehyde, an amine, and a terminal alkyne (A³ coupling) to directly generate propargylamines. acs.orgorganic-chemistry.org These reactions often proceed under mild conditions, sometimes even in water, and can be applied to a wide range of substrates. acs.orgorganic-chemistry.org For instance, a gold(III) salen complex has been shown to catalyze the A³ coupling in water at 40 °C with excellent yields. acs.org When chiral amines are used in this coupling, high diastereoselectivity can be achieved. acs.org Gold nanoparticles have also been shown to be effective catalysts for the synthesis of propargylamines from secondary amines and terminal alkynes in chlorinated solvents. csic.es

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Diastereoselectivity (dr) | Reference |

| Gold(III) Salen | A³ Coupling | Aldehydes, Alkynes, Chiral Prolinol | Propargylamine | Excellent | up to 99:1 | acs.org |

| Gold Nanoparticles | Two-component Coupling | Secondary Amines, Terminal Alkynes | Propargylamine | - | - | csic.es |

Biocatalytic Approaches to Enantiopure Amines Relevant to this compound

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Enzymes, particularly transaminases, are well-suited for the production of enantiopure amines. nih.govworktribe.com

Amine transaminases (ATAs or TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. nih.govworktribe.com To synthesize this compound, the corresponding ketone, hept-1-yn-3-one, would be the required substrate. The use of an (S)-selective transaminase would then yield the desired (S)-enantiomer. The primary challenges in applying transaminases include their often-limited substrate scope for non-natural or bulky ketones and the unfavorable reaction equilibrium. nih.gov However, significant progress has been made through protein engineering to broaden substrate acceptance and through process engineering to shift the equilibrium, for example by removing the co-product (e.g., acetone (B3395972) from isopropylamine). worktribe.comrsc.org

Another biocatalytic strategy is deracemization, which converts a racemic mixture of an amine entirely into one enantiomer. researchgate.net Chemoenzymatic deracemization combines an enantioselective enzyme with a non-selective chemical reagent. For example, a monoamine oxidase (MAO) can selectively oxidize one enantiomer of the amine to an imine, which is then non-selectively reduced back to the racemic amine by a chemical reductant. researchgate.netethz.ch Over time, this cyclic process enriches the non-reactive enantiomer. This approach has been successfully applied to the deracemization of various primary amines, including propargyl amines, achieving excellent enantiomeric excess (>99%). researchgate.net A fully enzymatic cascade can also be employed, for example, by combining an (R)-selective amine oxidase with an (S)-selective amine transaminase. nih.gov

| Enzyme Class | Strategy | Substrate Type | Key Advantage | Reported Purity | Reference |

| Transaminase (ATA/TA) | Asymmetric Synthesis | Prochiral Ketone | High enantioselectivity | >99% ee | worktribe.comrsc.org |

| Monoamine Oxidase (MAO) / Chemical Reductant | Deracemization | Racemic Amine | Converts 100% of racemate to one enantiomer | >99% ee | researchgate.net |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Prochiral Ketone | High conversion and enantioselectivity for small amines | up to 99.5% ee | frontiersin.org |

Enzyme-Mediated Asymmetric Amination Processes

The asymmetric synthesis of chiral primary amines can be effectively achieved through enzyme-mediated processes. nih.gov Amine transaminases (ATAs) are particularly valuable biocatalysts for this purpose as they facilitate asymmetric synthesis without the need for expensive cofactors that require in-situ regeneration. nih.govworktribe.com These enzymes catalyze the reversible transfer of an amino group from a donor to a carbonyl acceptor. worktribe.com

For the synthesis of this compound, an (S)-selective amine transaminase can be employed to directly convert the corresponding prochiral ketone, hept-1-yn-3-one, into the desired chiral amine with high enantiomeric excess. The use of enantiocomplementary amine transaminases, such as those from Aspergillus terreus ((R)-selective) and Chromobacterium violaceum ((S)-selective), allows for the synthesis of both enantiomers of a propargylic amine. nih.govacs.org

The reaction equilibrium can be a significant challenge in transaminase-catalyzed reactions. nih.gov However, various strategies have been developed to overcome this limitation, including the use of specific amino donors to drive the reaction forward. nih.gov

Biocatalytic Cascades for Chiral Amine Synthesis

Biocatalytic cascades, which involve multiple enzymatic steps in a single pot, offer an efficient and sustainable approach to synthesizing complex molecules like chiral amines. researchgate.netchemrxiv.orgacs.org These cascades can overcome limitations of single-step reactions, such as unfavorable equilibria. researchgate.netnih.gov

A powerful strategy for the synthesis of enantiopure propargylic amines is the deracemization of a racemic mixture. This can be achieved through a one-pot, two-step cascade reaction. acs.org For instance, a peroxygenase from Agrocybe aegerita can oxidize a racemic propargylic alcohol to the corresponding ketone. nih.gov Subsequently, an enantioselective amine transaminase can convert the ketone into the desired enantiomerically pure amine. nih.govacs.org This approach has the potential to achieve theoretical yields approaching 100%. acs.org

Another cascade strategy involves the combination of an ene-reductase and an imine reductase or reductive aminase to convert α,β-unsaturated ketones into chiral amines with two stereogenic centers, often with excellent stereoselectivity. uva.nl Continuous flow reactors can be employed to manage incompatible reagents and reaction conditions in complex biocatalytic cascades. researchgate.netchemrxiv.org

Chiral Auxiliary and Chiral Pool Strategies for Propargylic Amines

Utilization of Chiral Sulfinylimines in Asymmetric Additions

A well-established and reliable method for the asymmetric synthesis of primary chiral amines involves the use of chiral N-tert-butanesulfinamide, often referred to as Ellman's auxiliary. nih.govd-nb.infonih.gov This method relies on the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine. nih.govd-nb.info The subsequent diastereoselective addition of a nucleophile to the imine double bond allows for the creation of a new stereocenter with high control. nih.govarkat-usa.org

For the synthesis of propargylic amines, a common approach is the addition of a lithium acetylide, such as (trimethylsilyl)ethynyllithium, to an N-sulfinylaldimine. nih.govd-nb.inforesearchgate.net The reaction typically proceeds with high diastereoselectivity, and the tert-butylsulfinyl group can be readily cleaved under acidic conditions to yield the desired enantiopure primary amine. nih.govd-nb.info The choice of Lewis acid, such as Ti(OEt)4 or CuSO4, can influence the initial formation of the N-sulfinylimine. nih.govd-nb.info

The stereochemical outcome of the nucleophilic addition is directed by the chiral sulfinyl group. arkat-usa.org This strategy has been successfully applied to the synthesis of a wide range of propargylamines with diverse substituents. nih.govd-nb.info

Table 1: Key Reagents in Chiral Sulfinylimine Strategy

| Reagent/Catalyst | Role | Reference |

|---|---|---|

| (R)- or (S)-tert-Butanesulfinamide | Chiral Auxiliary | nih.govnih.gov |

| Aldehyde/Ketone | Electrophile | nih.govd-nb.info |

| Ti(OEt)4 / CuSO4 | Lewis Acid Catalyst | nih.govd-nb.info |

| (Trimethylsilyl)ethynyllithium | Nucleophile | nih.govd-nb.inforesearchgate.net |

Derivatization from Stereodefined Precursors for Propargylic Amine Synthesis

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or monosaccharides, as starting materials for the synthesis of more complex chiral molecules. mdpi.comuni-muenchen.de This approach can be advantageous when the target molecule shares structural similarities with the chiral precursor. mdpi.com

For the synthesis of propargylic amines, a stereodefined precursor, such as a chiral aldehyde or ketone derived from the chiral pool, can be employed. This precursor can then be subjected to a variety of synthetic transformations to introduce the alkyne and amine functionalities. For example, a chiral aldehyde can be reacted with an alkynyl nucleophile in a diastereoselective addition reaction.

Alternatively, stereodefined homopropargylic amines can serve as precursors. nih.gov Palladium-catalyzed reactions of these amines can lead to the formation of stereodefined N,O-acetals, which are versatile intermediates for the synthesis of substituted piperidines. nih.govpostech.ac.kr

While the direct conversion of amino acids to propargylamines is possible through methods like the Corey-Fuchs or Seyferth-Gilbert homologation, these reactions can sometimes lead to epimerization at the α-position under the alkaline conditions used. d-nb.info Therefore, de novo synthesis strategies, such as those employing chiral auxiliaries, are often preferred to ensure high stereochemical purity. d-nb.info

Mechanistic Investigations and Computational Studies Pertaining to 3s Hept 1 Yn 3 Amine Formation and Reactivity

Mechanistic Elucidation of Stereoselective Propargylic Amine Formation

The stereoselective formation of propargylic amines is predominantly achieved through transition metal-catalyzed reactions. These processes involve complex catalytic cycles where the metal center and chiral ligands work in concert to control the reaction's outcome.

Transition metal-catalyzed propargylic substitution reactions are powerful methods for constructing C-N bonds to form propargylic amines. rsc.org Copper and ruthenium complexes are among the most studied catalysts for these transformations. snnu.edu.cnresearchgate.net A plausible catalytic cycle, particularly for copper-catalyzed propargylic amination, often begins with the reaction of a copper(I) salt and a chiral ligand to form an active catalyst complex. rsc.orgsnnu.edu.cn This complex then reacts with a propargylic substrate, such as a propargylic ester or alcohol.

A key proposed intermediate in many of these reactions is a metal-allenylidene complex. rsc.orgsnnu.edu.cn For instance, in a copper-catalyzed system, the initial π-alkyne complex formed between the catalyst and the propargylic substrate can undergo elimination of the leaving group to generate a copper-allenylidene intermediate. rsc.org This intermediate possesses a resonance structure with a cationic charge on the γ-carbon, rendering it susceptible to nucleophilic attack. rsc.org The subsequent attack by an amine nucleophile, guided by the chiral ligand, leads to the formation of a copper-π-alkyne complex of the product. rsc.org Finally, ligand exchange releases the desired propargylic amine and regenerates the active catalyst, completing the cycle. rsc.org The characterization of these intermediates, though often challenging due to their transient nature, has been supported by stoichiometric reactions, kinetic studies, and computational calculations. snnu.edu.cn

Similarly, ruthenium-catalyzed propargylic substitutions are proposed to proceed via ruthenium-allenylidene intermediates. snnu.edu.cn These intermediates can be generated from terminal propargylic alcohols, and their existence has been supported by both experimental evidence, including the isolation and X-ray analysis of such complexes, and DFT calculations. snnu.edu.cn

Table 1: Key Intermediates in a Proposed Copper-Catalyzed Propargyllic Amination Cycle

| Intermediate | Description | Role in Catalytic Cycle |

| π-Alkyne Complex | The catalyst coordinates to the triple bond of the propargylic substrate. | Initial activation of the substrate. snnu.edu.cn |

| Metal-Allenylidene Complex | Formed after the elimination of a leaving group from the propargylic position. | Key electrophilic species that reacts with the amine nucleophile. rsc.orgsnnu.edu.cn |

| Product π-Alkyne Complex | The newly formed propargylic amine is coordinated to the metal center. | Precedes the release of the product and regeneration of the catalyst. rsc.org |

Achieving high regioselectivity and stereocontrol is paramount in the synthesis of a specific enantiomer like (3S)-Hept-1-yn-3-amine. The structure of the chiral ligand, the nature of the metal catalyst, and the substituents on both the alkyne and the amine play critical roles in dictating the reaction's outcome. snnu.edu.cnacs.org

In copper-catalyzed asymmetric propargylic amination, C2-symmetric chiral phosphine (B1218219) ligands such as (R)-Cl-MeO-biphep have been successfully employed to achieve high enantioselectivity. snnu.edu.cn The chiral environment created by the ligand around the metal center directs the incoming amine nucleophile to attack one face of the electrophilic allenylidene intermediate preferentially, thereby establishing the desired stereocenter. researchgate.net The choice of ligand is crucial; for example, different PyBox ligands can lead to significant variations in enantiomeric excess. nsf.gov

Regioselectivity—the control over which carbon atom of the propargylic system is attacked—is also a significant challenge, as competitive formation of allene (B1206475) byproducts can occur. snnu.edu.cn The catalyst system can influence the regioselectivity of nucleophilic attack. For instance, selenium-catalyzed propargylic C-H amination shows regioselectivity that is strongly influenced by the substitution pattern of the alkyne, with amination favoring tertiary over secondary and primary positions. rsc.orgrsc.org This control is attributed to the electronic stabilization of a partial positive charge that develops in the transition state. rsc.orgrsc.org In metal-catalyzed reactions of unsymmetrical alkynes, the regioselectivity is often governed by a combination of steric and electronic factors directed by the catalyst-ligand complex. snnu.edu.cn

Application of Computational Chemistry (DFT) in Reaction Design and Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms that are difficult to probe experimentally. mdpi.com It provides detailed insights into the energetics and geometries of transient species like transition states and intermediates. researchgate.netrsc.org

DFT calculations allow for the mapping of the entire potential energy surface of a reaction, revealing the energy profiles of competing pathways. mdpi.comrsc.org For the synthesis of chiral propargylic amines, this means that the transition states leading to the (S) and (R) enantiomers can be located and their relative energies calculated. The enantioselectivity of a reaction is determined by the energy difference (ΔΔG‡) between these diastereomeric transition states.

In selenium-catalyzed propargylic C-H amination, DFT calculations have been used to support the mechanistic hypothesis that an initial ene reaction is the rate- and product-determining step. rsc.orgrsc.org The calculations revealed that the transition state involves significant positive charge development at the carbon atom adjacent to the amination site, explaining the observed regioselectivity based on substituent effects. rsc.orgrsc.org For copper-catalyzed A3 coupling reactions, DFT studies have elucidated the relative energy barriers of different mechanistic pathways, confirming the most likely sequence of events, from the formation of a copper acetylide to the nucleophilic addition to an iminium ion. mdpi.comrsc.org These analyses provide a quantitative basis for understanding how catalysts control stereoselectivity. researchgate.net

While covalent bond formation is central to a chemical reaction, weaker non-covalent interactions (NCIs) within the transition state assembly are often the deciding factor in stereoselectivity. acs.orgmdpi.compnas.org These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are subtle but can collectively exert significant control over the geometry of the transition state. acs.orgacs.org

DFT studies are particularly powerful in identifying and quantifying these NCIs. mdpi.com For example, in organocatalysis using chiral phosphoric acids or thioureas, hydrogen bonding between the catalyst and the substrates is a primary mode of activation and stereocontrol. acs.orgmdpi.com DFT calculations can model the precise geometry of these hydrogen bonds in the transition state, revealing how they favor one stereochemical outcome over another. mdpi.com In metal catalysis, attractive interactions between the chiral ligand and one of the substrates can stabilize the transition state leading to the major enantiomer. nih.gov For instance, CH/π interactions between a ligand and the allenylidene intermediate in a ruthenium-catalyzed reaction have been proposed to be responsible for asymmetric induction. snnu.edu.cn These detailed computational insights are crucial for the rational design of more selective catalysts. nih.gov

Table 2: Influence of Ligand on Enantioselectivity in a Tandem Reductive Amide Alkynylation

| Ligand | Enantiomeric Excess (% ee) |

| Ph-Box (L1) | 0 |

| iPr-PyBox (L2) | 16 |

| tBu-PyBox (L3) | 12 |

| (S,S)-Ph2-PyBox (L4) | 48 |

| (R,R)-Ph2-PyBox (L4) | -45 |

| Data sourced from a study on asymmetric synthesis of propargylic amines, illustrating the profound impact of ligand structure on stereocontrol. nsf.gov |

A major goal of computational chemistry is to move from explaining observed phenomena to predicting reaction outcomes and guiding catalyst design. bohrium.com By calculating the energy barriers for a proposed reaction with a series of virtual catalysts, researchers can pre-screen candidates and prioritize the most promising ones for experimental synthesis and testing. rsc.org

Recent advances have combined DFT calculations with machine learning (ML) to accelerate this process. epfl.chrsc.org ML models can be trained on datasets of DFT-computed reaction energies and enantioselectivities. rsc.org Once trained, these models can predict the performance of new, unseen catalysts far more rapidly than direct DFT calculations would allow. epfl.ch This approach has been successfully applied to predict the enantiomeric excess of organocatalyzed propargylation reactions directly from the structure of the catalytic intermediates. epfl.chrsc.org Such predictive models hold immense potential for the rapid discovery of optimal catalysts for the synthesis of specific targets like this compound, reducing the reliance on time-consuming and resource-intensive experimental screening. rsc.org

Kinetic and Spectroscopic Studies for Mechanistic Validation of Amine Syntheses

The synthesis of chiral propargylamines, such as this compound, is often achieved through the catalytic enantioselective addition of terminal alkynes to imines. Mechanistic validation for these transformations relies heavily on kinetic analysis and spectroscopic monitoring to identify key intermediates, transition states, and the rate-determining steps of the catalytic cycle.

Spectroscopic Evidence for Intermediates

Spectroscopic methods are crucial for identifying the transient species that form during the catalytic cycle. In situ monitoring allows for the direct observation of these intermediates as the reaction progresses.

Infrared (IR) Spectroscopy: IR spectroscopy has been effectively used to provide evidence for the formation of metal acetylides, which are key nucleophilic intermediates in the addition to imines. For instance, studies on the reaction of terminal alkynes with Zinc(II) triflate (Zn(OTf)₂) and an amine base showed distinct shifts in the C≡C and C-H stretching frequencies, consistent with the generation of a zinc acetylide. pnas.org This technique helps to confirm that the deprotonation of the alkyne by the base is facilitated by coordination to the metal center, a critical step in activating the alkyne for nucleophilic attack. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is another powerful tool for detecting the in situ metallation of alkynes. The chemical shifts of the sp-hybridized carbons of the alkyne change significantly upon coordination to a metal center, such as zinc(II), providing clear evidence of acetylide formation. nih.gov Furthermore, ¹H NMR spectroscopy can be used for reaction progress kinetic analysis. By monitoring the decay of starting material signals and the appearance of product signals over time, researchers can determine reaction rates and catalyst robustness. nih.gov For example, quantitative ¹H NMR (qNMR) has been used to monitor the formation of imine products in dynamic libraries, providing real-time concentration data. acs.org

The following table summarizes typical spectroscopic shifts observed during the formation of a metal acetylide intermediate, a crucial step in the synthesis of propargylamines.

| Spectroscopic Technique | Functional Group | Typical Shift/Observation | Implication |

| IR Spectroscopy | Alkyne C≡C Stretch | Shift to lower frequency | Formation of metal-alkyne π-complex |

| IR Spectroscopy | Alkyne ≡C-H Stretch | Disappearance of the peak | Deprotonation to form metal acetylide |

| ¹³C NMR Spectroscopy | Alkyne sp-Carbons | Significant change in chemical shift | Evidence of in situ metallation |

Kinetic Studies and Reaction Progress Analysis

Kinetic studies are essential for elucidating the sequence of events in a catalytic cycle and identifying the rate-limiting step. These studies often involve systematically varying the concentrations of reactants and catalysts and measuring the effect on the initial reaction rate.

Reaction progress kinetic analysis (RPKA) using methods like the "same excess protocol" has been employed to study the stability and efficiency of catalysts. nih.gov In one such study involving a palladacycle catalyst for alkyne-imine additions, continuous monitoring by ¹H NMR spectroscopy showed that the catalyst remained stable and that product inhibition was not a significant issue, allowing for very low catalyst loadings. nih.gov

The data below illustrates how catalyst loading can be optimized based on kinetic experiments, showing the relationship between catalyst concentration, reaction time, and product yield for a representative enantioselective alkyne-imine addition. nih.gov

| Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) [a] | Yield (%) [a] | Enantiomeric Excess (ee %) [b] |

| 1.0 | 4 | 99 | 98 | 98 |

| 0.1 | 20 | 99 | 98 | 98 |

| 0.05 | 20 | 86 | 84 | 97 |

| 0.025 | 48 | 88 | 87 | 95 |

| 0.01 | 72 | 88 | 87 | 95 |

[a] Determined by ¹H NMR spectroscopy. [b] Determined by HPLC. nih.gov

These kinetic profiles are critical for understanding the catalyst's turnover numbers (TONs) and for optimizing reaction conditions to achieve high efficiency. nih.gov

Computational Studies

Complementing experimental data, computational studies, particularly using Density Functional Theory (DFT), have become indispensable for validating proposed mechanisms. diva-portal.org DFT calculations can model the entire reaction energy profile, identifying the structures of transition states and intermediates. csic.es For many propargylamine (B41283) syntheses, these studies have helped to:

Predict the stereoselectivity by modeling the transition-state structures. mdpi.com

Elucidate the role of ligands and additives in the catalytic system. nih.gov

Confirm the most plausible reaction pathway among several alternatives. diva-portal.orgcsic.es

For example, computational models have supported mechanisms involving the formation of manganese phenylacetylide species in KA² coupling reactions diva-portal.org and have been used to understand the inefficient orbital overlap in certain transition states, which can hinder the reaction. csic.es

Advanced Synthetic Transformations and Applications of 3s Hept 1 Yn 3 Amine As a Chiral Building Block

Diverse Heterocyclic Synthesis via Propargylic Amine Cyclizations and Annulations

The inherent reactivity of the propargylic amine moiety in (3S)-Hept-1-yn-3-amine makes it an excellent precursor for the synthesis of a wide array of nitrogen-containing heterocycles. Metal-catalyzed cyclization and annulation reactions provide efficient pathways to construct complex molecular architectures from this chiral building block.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Quinolines, Indoles)

The synthesis of substituted pyrroles, quinolines, and indoles can be achieved through various metal-catalyzed reactions utilizing chiral propargylic amines. While direct examples employing this compound are not extensively documented in readily available literature, the general reactivity patterns of propargylamines provide a strong basis for its potential applications in these transformations.

Pyrroles: Palladium-catalyzed cyclization of internal alkynes with 2-amino-3-iodoacrylate derivatives represents a viable strategy for the synthesis of highly functionalized pyrroles. researchgate.net It is conceivable that this compound, after appropriate derivatization of the alkyne and amine functionalities, could participate in similar palladium-catalyzed annulation reactions to yield chiral, substituted pyrroles.

Quinolines: The synthesis of quinolines often involves the annulation of anilines with various coupling partners. Metal-free protocols, such as those mediated by iodine or employing electrophilic cyclization of anilines and alkynes, have been developed. mdpi.commdpi.com Gold-catalyzed cyclization of benzaldehyde-tethered ynamides and anilines also offers a route to quinolones. acs.org These methodologies suggest that this compound could be a suitable precursor for the synthesis of chiral tetrahydroquinolines and related structures upon appropriate functionalization.

Indoles: Copper-catalyzed three-component coupling reactions of 2-aminobenzaldehydes, secondary amines, and terminal alkynes provide an efficient route to 3-aminoindolines and 3-aminoindoles. acs.org Given that this compound possesses a terminal alkyne and a primary amine, it could potentially be employed in analogous multi-component reactions to generate chiral indole (B1671886) derivatives. Furthermore, rhodium-catalyzed amino-Claisen rearrangement of N-propargylanilines offers another pathway to substituted indoles, highlighting the versatility of propargylamine (B41283) precursors.

Cycloisomerization and Cycloaddition Reactions of Propargylic Amines

The alkyne functionality in this compound is amenable to cycloisomerization and cycloaddition reactions, leading to the formation of various cyclic structures.

Cycloisomerization: Gold-catalyzed cycloisomerization of propargylic amides and related derivatives is a powerful tool for the synthesis of heterocycles. researchgate.netacs.org For instance, gold(III)-catalyzed propargylic substitution followed by cycloisomerization of N-tosylpropargyl amines with 1,3-dicarbonyl compounds yields poly-substituted furans. nih.govmdpi.com This suggests that N-acylated derivatives of this compound could undergo similar transformations to produce chiral cyclic ethers.

Cycloaddition: 1,3-dipolar cycloaddition reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of five-membered rings. researchgate.netorganic-chemistry.orgrsc.orgwikipedia.orgnih.govresearchgate.net Derivatives of this compound, such as azides or nitrones formed from the amine functionality, could serve as 1,3-dipoles. The terminal alkyne can act as a dipolarophile, participating in intramolecular cycloadditions to form fused heterocyclic systems, or in intermolecular reactions with other dipolarophiles.

Derivatization and Functionalization of the Propargylic Amine Moiety

The dual functionality of this compound allows for a range of derivatization and functionalization reactions, expanding its utility as a chiral building block.

Transformations to Allenic Amines and Allene (B1206475) Derivatives

Propargylic amines can be isomerized to the corresponding allenic amines, which are themselves valuable synthetic intermediates. This transformation can be catalyzed by various transition metals. While specific studies on this compound are limited, the general principle of propargylamine to allene isomerization is well-established. This transformation would yield a chiral allene, a structural motif of significant interest in organic synthesis.

Cross-Coupling Reactions Involving the Alkyne or Amine Functionality

Both the terminal alkyne and the primary amine group of this compound can participate in cross-coupling reactions to form more complex molecules.

Alkyne Coupling: The terminal alkyne is a prime substrate for well-established cross-coupling reactions such as the Sonogashira and Cadiot-Chodkiewicz couplings.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. researchgate.netorganic-chemistry.orgnih.govacs.orgacs.org Subjecting this compound to Sonogashira coupling conditions would lead to the formation of chiral internal alkynes, extending the molecular framework from the alkyne terminus.

Cadiot-Chodkiewicz Coupling: This copper-catalyzed reaction couples a terminal alkyne with a haloalkyne to form a 1,3-diyne. researchsolutions.comtandfonline.comnih.govproquest.comnih.gov This reaction would allow for the synthesis of chiral diynes from this compound, which are precursors to polyacetylenic structures.

Amine Coupling: The primary amine functionality can be engaged in various C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents on the nitrogen atom.

The following table summarizes the potential cross-coupling reactions of this compound:

| Coupling Reaction | Functional Group | Coupling Partner | Product Type |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Chiral Internal Alkyne |

| Cadiot-Chodkiewicz | Terminal Alkyne | Haloalkyne | Chiral 1,3-Diyne |

| Buchwald-Hartwig | Primary Amine | Aryl/Heteroaryl Halide | Chiral N-Aryl/Heteroaryl Amine |

Synthesis of Polyacetylenic Compounds and Other Complex Scaffolds

The ability of this compound to participate in iterative cross-coupling reactions, particularly the Cadiot-Chodkiewicz coupling, opens up avenues for the synthesis of chiral polyacetylenic compounds. By strategically employing protecting groups and sequential coupling reactions, oligomeric and polymeric structures containing repeating chiral propargylamine units can be constructed. The synthesis of helical polyacetylene, for instance, has been achieved in chiral nematic liquid crystal reaction fields, indicating the potential for creating ordered, chiral polymeric materials. researchsolutions.comnih.govproquest.com

Utilization in the Preparation of Optically Pure High-Value Chemical Entities

The inherent chirality and dual functionality of this compound make it an attractive starting material for the synthesis of enantiomerically pure compounds. The presence of both a nucleophilic amine and a reactive alkyne allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures with precise stereochemical control.

Precursors for Biologically Active Molecules and Pharmaceutical Intermediates

The potential of this chiral building block is exemplified by the synthesis of analogous structures with demonstrated biological activity. For instance, a structurally related compound, (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, has been investigated for the treatment of viral infections. newdrugapprovals.org This highlights the utility of the chiral 3-aminoheptane (B1595020) core in the development of novel therapeutics. The synthesis of such molecules often involves the strategic modification of the amine and alkyne functionalities to introduce desired pharmacophores.

The versatility of this compound as a precursor is further underscored by its potential to be incorporated into various heterocyclic scaffolds, which are prevalent in medicinal chemistry. smolecule.com The terminal alkyne can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles, or in transition-metal-catalyzed cyclizations to generate other important ring systems. The amine group can be acylated, alkylated, or used as a handle to attach other molecular fragments, further expanding the accessible chemical space.

Below is a table of representative biologically active molecules and pharmaceutical intermediates that can be conceptually derived from this compound or its close analogs, showcasing the potential of this chiral building block.

| Compound Name | Structure | Therapeutic Area/Application |

| (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol |  | Antiviral |

| N-((3S)-Hept-1-yn-3-yl)acetamide |  | Pharmaceutical Intermediate |

| 1-((3S)-Hept-1-yn-3-yl)-1H-1,2,3-triazole-4-methanol |  | Bioactive Molecule Precursor |

Development of Chiral Ligands for Asymmetric Catalysis

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of asymmetric catalysis. nih.gov Chiral ligands play a pivotal role in this field by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction. rsc.org Chiral amines and their derivatives are a prominent class of ligands due to their strong coordinating ability and the relative ease with which their steric and electronic properties can be tuned. nih.gov

This compound serves as an excellent scaffold for the synthesis of novel chiral ligands. The amine functionality provides a coordination site for a metal, while the rest of the molecule creates the chiral pocket. The terminal alkyne offers a versatile handle for further functionalization, allowing for the introduction of other coordinating groups, such as phosphines or other heteroatoms, to create bidentate or tridentate ligands. researchgate.net

For example, the amine can be reacted with a chlorophosphine to generate aminophosphine (B1255530) ligands. The alkyne can undergo hydrophosphination to introduce a phosphine (B1218219) group, or it can be used in coupling reactions to attach larger, sterically demanding groups that can influence the selectivity of the catalyst. The stereocenter at the 3-position is crucial for inducing asymmetry in the catalytic transformation.

While specific examples of chiral ligands derived directly from this compound are not extensively reported in the literature, the general principles of ligand design strongly support its potential in this area. The development of new chiral ligands is an active area of research, and propargylamines are recognized as valuable starting materials. bohrium.com

The table below illustrates the types of chiral ligands that could be synthesized from this compound and their potential applications in asymmetric catalysis.

| Ligand Type | General Structure | Potential Asymmetric Reaction |

| Chiral Aminophosphine Ligand |  | Asymmetric Hydrogenation |

| Chiral Bidentate N,P-Ligand |  | Asymmetric Allylic Alkylation |

| Chiral Diamine Ligand |  | Asymmetric Transfer Hydrogenation |

Emerging Research Directions and Future Outlook for 3s Hept 1 Yn 3 Amine Chemistry

Sustainable and Green Chemistry Approaches in Chiral Propargylic Amine Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chiral propargylic amines, aiming to reduce environmental impact and enhance safety. A significant focus is on the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity under mild conditions. nih.govtudelft.nl

One promising approach involves the use of ω-transaminases (ω-TAs). mdpi.com These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com Researchers are exploring the immobilization of ω-transaminases on supports like 2D zeolites, which not only enhances enzyme stability and reusability but also allows for the synthesis of valuable chiral amines from biomass-derived ketones. oup.com This strategy aligns with the green chemistry goal of using renewable feedstocks. The mechanism of ω-TA-catalyzed transamination involves a ping-pong-bi-bi kinetic model, where the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor mediates the transfer of an amino group from a donor to the ketone substrate. mdpi.com

Solvent-free reaction conditions represent another key area of green synthesis for propargylamines. rsc.org Methodologies such as ball milling are being used to conduct three-component coupling reactions of aldehydes, alkynes, and amines without the need for volatile organic solvents. rsc.org These solvent-free approaches not only reduce waste but can also lead to improved reaction kinetics and yields. rsc.org

The development of catalytic systems that operate under environmentally benign conditions is also a priority. This includes the use of catalysts that are effective in water or under solvent-free conditions, minimizing the reliance on hazardous organic solvents. rsc.orgnih.gov The use of solid-phase extraction (SPE) for the purification of propargylamine (B41283) libraries synthesized in solution offers a greener alternative to traditional chromatography, reducing solvent consumption and time. sciforum.net

| Green Chemistry Approach | Key Features | Example |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. nih.govtudelft.nl | ω-transaminase immobilized on 2D zeolites for chiral amine synthesis from biomass-derived ketones. oup.com |

| Solvent-Free Synthesis | Reduced use of volatile organic compounds, potentially improved reaction kinetics. rsc.org | Ball milling for the three-component synthesis of chiral propargylamines. rsc.org |

| Aqueous Media | Use of water as a safe and environmentally friendly solvent. | Continuous flow synthesis of propargylamines in water for industrial preparation. nih.gov |

| Solid-Phase Extractive Isolation | Reduced solvent usage and time for purification compared to traditional chromatography. sciforum.net | Purification of a library of 42 diverse propargylamines using SPE. sciforum.net |

Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency in Amination Reactions

The development of novel catalytic systems is at the heart of advancing the synthesis of chiral propargylic amines like (3S)-Hept-1-yn-3-amine. The primary goals are to achieve higher enantioselectivity, improve reaction efficiency, and broaden the substrate scope.

Copper-catalyzed asymmetric propargylic amination has emerged as a powerful tool for constructing the C-N bond in these molecules. rsc.org A variety of chiral ligands have been developed to work in concert with copper catalysts to induce high levels of stereocontrol. acs.org Among the most successful are chiral N,N,P-ligands, which have been shown to be effective in the copper-catalyzed propargylic amination of propargylic esters with amine hydrochloride salts, achieving excellent yields and enantioselectivities up to 99% ee. rsc.org Sterically confined pyridinebisoxazoline (PYBOX) ligands have also proven crucial for achieving high enantioselectivity in the synthesis of α-tertiary ethynylamines. nih.gov The proposed mechanism for these reactions often involves the formation of copper-allenylidene complexes as key intermediates. acs.org

Beyond copper, other transition metals are also being explored. Ruthenium-catalyzed systems have been used for the enantioselective α-propargylation of aldehydes. nih.gov Nickel catalysis is also gaining traction, with Ni/Cu dual catalytic systems enabling regio- and enantioselective propargylic alkylation reactions. researchgate.net Tandem catalysis, such as the combination of an Iridium-catalyzed hydrosilylation with an enantioselective copper-catalyzed alkynylation, has been successfully applied to the asymmetric synthesis of propargylic α-stereogenic tertiary amines from amides. nih.gov

The design of bifunctional ligands that can participate in the catalytic cycle in multiple ways is a recent and promising trend. For instance, a chiral N,N,P-ligand has been shown to act as both a base to promote the esterification of a propargylic alcohol and as a tridentate ligand for the copper catalyst that activates the resulting propargylic ester. rsc.org

| Catalytic System | Metal | Chiral Ligand Type | Key Features |

| Asymmetric Propargylic Amination | Copper | Chiral N,N,P-ligands | High enantioselectivity (up to 99% ee) with amine hydrochloride salts. rsc.org |

| Asymmetric Propargylic Amination | Copper | Sterically confined PYBOX | Synthesis of α-tertiary ethynylamines with excellent enantioselectivity. nih.gov |

| α-Propargylation of Aldehydes | Ruthenium | Thiolate-bridged diruthenium complexes | Cooperative catalysis with a secondary amine organocatalyst. nih.gov |

| Propargylic Alkylation | Nickel/Copper | Not specified | Dual catalytic system for regio- and enantioselective reactions. researchgate.net |

| Reductive Alkynylation of Amides | Iridium/Copper | PyBox | Tandem catalysis for the synthesis of α-stereogenic tertiary amines. nih.gov |

Chemo-, Regio-, and Stereoselective Cascade Reactions Involving this compound

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a powerful strategy for the rapid construction of complex molecules from simpler precursors like this compound. 20.210.105 These reactions are highly atom-economical and can significantly shorten synthetic sequences. 20.210.105

A particularly fruitful area of research is the use of chemoenzymatic cascades. oup.com These combine the selectivity of biocatalysts with the versatility of chemical reactions. For instance, a one-pot cascade involving an ω-transaminase and a monoamine oxidase has been developed for the regio- and stereoselective synthesis of chiral 2,5-disubstituted pyrrolidines from 1,4-diketones. nih.gov The ω-transaminase first introduces a chiral amine, which then undergoes spontaneous cyclization, followed by a second enzymatic step to afford the final product with high diastereoselectivity. nih.gov

Transaminase-triggered cascades have also been employed to synthesize complex N-heterocycles. nih.gov A transaminase can be used to generate a chiral amine in situ, which then initiates a double intramolecular aza-Michael reaction to form intricate indolizidine and quinolizidine (B1214090) alkaloid scaffolds. nih.gov Such reactions demonstrate the power of enzymes to initiate complex chemical transformations with a high degree of stereocontrol. nih.gov

In addition to enzymatic cascades, purely chemical cascade reactions are also being developed. For example, tandem sequences involving an initial enantioselective copper-catalyzed propargylic amination can be followed by intramolecular cyclization reactions to generate a variety of aza-heterocycles, such as 2,5-dihydropyrroles and dihydroquinolines. nih.gov These reactions showcase the utility of chiral propargylic amines as versatile intermediates for the synthesis of medicinally relevant heterocyclic compounds. nih.gov

| Cascade Reaction Type | Key Transformations | Product Class |

| Chemoenzymatic Cascade | ω-transaminase-mediated amination followed by monoamine oxidase-mediated oxidation. nih.gov | Chiral 2,5-disubstituted pyrrolidines. nih.gov |

| Transaminase-Triggered Cascade | Enzymatic amination followed by a double intramolecular aza-Michael reaction. nih.gov | Indolizidine and quinolizidine alkaloids. nih.gov |

| Tandem Amination/Cyclization | Enantioselective copper-catalyzed propargylic amination followed by intramolecular cyclization. nih.gov | 2,5-Dihydropyrroles, dihydroquinolines. nih.gov |

| Chemoenzymatic Cascade | ω-transaminase-triggered intramolecular aza-Michael reaction combined with annulation chemistry. acs.org | Polyfunctionalized hexahydroquinolines. acs.org |

Integration of Machine Learning and AI in Chiral Catalyst Design for Propargylic Amination

The design of effective chiral catalysts has traditionally been a labor-intensive process, relying heavily on chemical intuition and empirical screening. The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field by enabling a more data-driven and predictive approach to catalyst discovery. pnas.org

ML algorithms can be trained on existing datasets of catalyst performance to identify complex relationships between catalyst structure and enantioselectivity. pnas.org These models can then be used to predict the efficacy of new, untested catalysts, thereby accelerating the discovery of optimal catalysts for specific reactions like propargylic amination. pnas.org For example, a random forest algorithm has been shown to accurately predict the enantiomeric excess of asymmetric hydrogenation reactions based on quantum chemically derived molecular descriptors of the catalyst and substrate. pnas.org

A typical workflow for ML-assisted catalyst design involves several key steps:

In Silico Library Construction: A large virtual library of potential catalyst structures is generated.

Descriptor Calculation: A set of molecular descriptors that quantify the steric and electronic properties of each catalyst is calculated.

Model Training: An ML model is trained on a dataset of experimentally determined enantioselectivities for a subset of the catalysts.

Prediction and Validation: The trained model is used to predict the performance of the remaining catalysts in the virtual library, and the most promising candidates are then synthesized and tested experimentally to validate the model's predictions. digitellinc.com

This data-driven approach is not limited to predicting catalyst performance. AI can also be used to propose entirely new catalyst structures that are predicted to have high activity and selectivity. While still in its early stages, the integration of ML and AI into the catalyst design workflow holds immense promise for the rapid development of highly efficient and selective catalysts for the synthesis of chiral propargylic amines. acs.org

Scalable Synthesis and Industrial Applications of Chiral Propargylic Amines

The ultimate goal of developing new synthetic methods is often their application in the large-scale production of valuable chemicals. Chiral amines are a cornerstone of the pharmaceutical industry, with over 40% of commercial pharmaceuticals containing a chiral amine moiety. nih.gov Chiral propargylic amines, in particular, are valuable intermediates for the synthesis of a wide range of biologically active molecules, including monoamine oxidase-B (MAO-B) inhibitors used in the treatment of Parkinson's disease. acs.org

However, transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. These include the cost and availability of starting materials and catalysts, the safety of the process, and the ease of purification. Biocatalytic routes are particularly attractive for industrial applications due to their use of mild reaction conditions and high selectivity, which can simplify downstream processing. nih.gov The development of robust and reusable immobilized enzymes is a key step towards making these processes economically viable. nih.gov

Flow chemistry is another technology that is poised to play a significant role in the scalable synthesis of chiral amines. vapourtec.com Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput. nih.gov The compartmentalization of different reaction steps in a flow system can also enable the telescoping of multi-step syntheses, further increasing efficiency. rsc.org

While the specific large-scale industrial synthesis of this compound is not widely documented in the public domain, the general trends in the industrial production of chiral amines point towards a future where sustainable and efficient technologies like biocatalysis and flow chemistry will become increasingly prevalent. The development of gram-scale syntheses for chiral propargylamines using solvent-free methods further underscores the potential for these greener approaches to be implemented on an industrial scale. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.